mGluR2 modulator 4
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Overview
Description
mGluR2 modulator 4 is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown significant potential in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson’s disease . The compound’s ability to modulate mGluR2 activity makes it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mGluR2 modulator 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed synthetic methods for this compound are often proprietary and may vary depending on the specific laboratory or industrial setting.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
mGluR2 modulator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs of the compound, which may exhibit different pharmacological properties .
Scientific Research Applications
mGluR2 modulator 4 has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Mechanism of Action
mGluR2 modulator 4 exerts its effects by binding to the allosteric site of the mGluR2 receptor, which enhances the receptor’s response to its natural ligand, glutamate . This positive allosteric modulation leads to increased activation of the receptor and subsequent downstream signaling pathways. The molecular targets and pathways involved in this process include the inhibition of adenylyl cyclase and the modulation of cyclic AMP levels, which ultimately affect neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
mGluR2 modulator 4 is unique in its chemical structure and pharmacological properties compared to other mGluR2 modulators. Some similar compounds include LY-487,379 and CBiPES, which also act as positive allosteric modulators of mGluR2 . this compound has shown distinct advantages in terms of potency and selectivity, making it a valuable tool for scientific research and therapeutic applications .
Properties
Molecular Formula |
C18H18BrN3 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethyl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H18BrN3/c19-15-7-5-14(6-8-15)9-10-21-11-12-22-17-4-2-1-3-16(17)20-18(22)13-21/h1-8H,9-13H2 |
InChI Key |
DFPTTYWYHUSWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1CCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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